4-(Hydroxymethyl)pyridin-3-ol
Overview
Description
4-(Hydroxymethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a hydroxymethyl group at the fourth position and a hydroxyl group at the third position on the pyridine ring. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
Mechanism of Action
Target of Action
Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Mode of Action
It can be inferred that, like pyridoxine, it may interact with its targets to facilitate various biochemical reactions .
Biochemical Pathways
Similar compounds like pyridoxine are known to play a crucial role in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Result of Action
It can be inferred that, like pyridoxine, it may play a crucial role in various biochemical reactions .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the interacting molecules .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of pyridine-3-carboxylic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)piperidin-3-ol.
Substitution: The hydroxyl group at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 4-(Hydroxymethyl)piperidin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for vitamin B6 analogs.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Pyridin-3-ol: This compound lacks the hydroxymethyl group at the fourth position, making it less versatile in certain chemical reactions
Uniqueness: 4-(Hydroxymethyl)pyridin-3-ol is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. Its structural similarity to pyridoxine also makes it an important compound in biochemical research .
Properties
IUPAC Name |
4-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIALYCUOREABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497147 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33349-67-6 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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